molecular formula C10H12FNO2 B11756242 3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol

3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol

Cat. No.: B11756242
M. Wt: 197.21 g/mol
InChI Key: APABRVHKBCOSCW-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, which is attached to an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The azetidin-3-ol moiety is responsible for its unique chemical properties and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenyl)azetidin-3-ol
  • 3-(2-Methoxyphenyl)azetidin-3-ol
  • 3-(2-Chloro-5-methoxyphenyl)azetidin-3-ol

Uniqueness

3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)azetidin-3-ol

InChI

InChI=1S/C10H12FNO2/c1-14-7-2-3-9(11)8(4-7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3

InChI Key

APABRVHKBCOSCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C2(CNC2)O

Origin of Product

United States

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